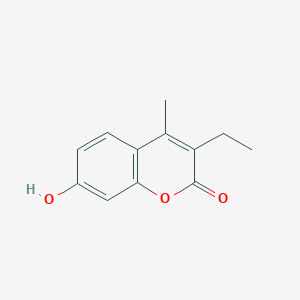

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Übersicht

Beschreibung

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a compound with the CAS Number: 53666-71-0. It has a molecular weight of 204.23 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of coumarin derivatives, such as 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . The most widely used method for their synthesis is the Pechmann reaction , which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .Molecular Structure Analysis

The IUPAC name for this compound is 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one . The InChI code for this compound is 1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3 .Chemical Reactions Analysis

The synthesis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves various chemical reactions. For instance, the Pechmann reaction is a key step in the synthesis of this compound . This reaction involves the condensation between phenols and β-keto esters .Physical And Chemical Properties Analysis

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a powder at room temperature . It has a melting point of 198-200°C .Wissenschaftliche Forschungsanwendungen

Anticoagulant Applications

Coumarins are well-known for their anticoagulant properties. Derivatives like 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be used to develop new anticoagulant drugs that may serve as alternatives to warfarin, especially for patients who have warfarin resistance or require a different medication profile .

Anticancer Potential

Research has indicated that certain coumarin derivatives exhibit anticancer activities. The specific substitution at the 3, 4, and 7 positions on the coumarin ring, such as in 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one , can be optimized to target various cancer cell lines, providing a pathway for the development of new chemotherapeutic agents .

Anti-HIV Activity

Coumarin derivatives have been screened for their potential anti-HIV properties. The structural features of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one could be fine-tuned to enhance their efficacy as inhibitors of HIV replication, contributing to the treatment of HIV/AIDS .

Antimicrobial and Anti-Tuberculosis

The antimicrobial properties of coumarins make them suitable for the development of new antibiotics. Additionally, the anti-tuberculosis activity of coumarin derivatives suggests that 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one could be a starting point for synthesizing drugs to treat tuberculosis .

Anti-inflammatory and Anti-Asthmatic Uses

Coumarin derivatives are known to possess anti-inflammatory properties3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one could be utilized in creating medications for inflammatory diseases and asthma, potentially offering a new mechanism of action or improved pharmacokinetics .

Neuroprotective Effects

There is evidence that coumarin derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The specific structure of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one may be explored for its potential in cognitive enhancement and protection against neuronal damage .

Fluorescent Probes and Dyes

Due to the inherent fluorescence of coumarin derivatives, 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be used in the design of fluorescent probes for biological imaging or as dyes in the textile industry. Its unique structure allows for modifications that can tune the emission wavelengths for specific applications .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, such as protein tyrosine phosphatase 1B and monoamine oxidase. These properties can be harnessed to develop treatments for diseases where enzyme regulation plays a crucial role .

Safety and Hazards

Zukünftige Richtungen

While the future directions for this specific compound are not explicitly mentioned in the search results, coumarin derivatives in general have been the subject of ongoing research due to their significant biological importance . They are being intensively screened for different biological properties , and new and superior methods for the isolation of coumarin derivatives are being developed .

Wirkmechanismus

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . The specific targets would depend on the specific biological activity being considered.

Mode of Action

It is known that coumarin derivatives can interact with their targets through various mechanisms, such as inhibition of enzymes, interaction with cell receptors, or disruption of cell membranes . The specific mode of action would depend on the specific target and biological activity.

Biochemical Pathways

Given the wide range of biological activities exhibited by coumarin derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, cell proliferation, oxidative stress, and more .

Result of Action

Based on the biological activities of coumarin derivatives, potential effects could include inhibition of cell proliferation, reduction of inflammation, and neutralization of oxidative stress .

Eigenschaften

IUPAC Name |

3-ethyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZKRVHQFPBHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419965 | |

| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53666-71-0 | |

| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

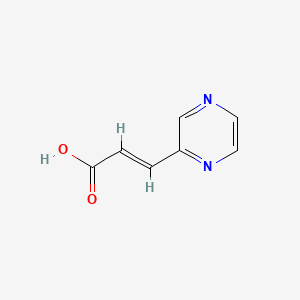

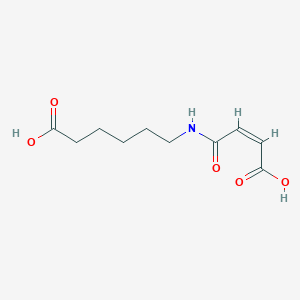

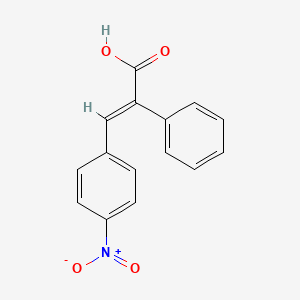

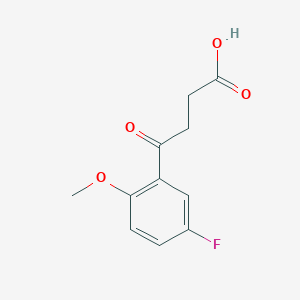

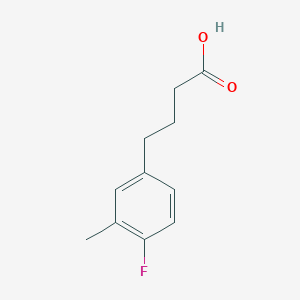

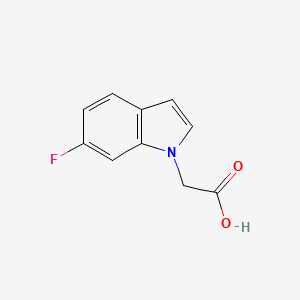

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)

![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)